Product packaging for Cyclohexylhydrazine hydrochloride(Cat. No.:CAS No. 30929-57-8)

Cyclohexylhydrazine hydrochloride

Cat. No.: B1582886
CAS No.: 30929-57-8
M. Wt: 150.65 g/mol
InChI Key: JZRHODNPRNTXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexylhydrazine hydrochloride (CAS 24214-73-1) is a white to almost white crystalline powder with the molecular formula C6H14N2·HCl and a molecular weight of 150.65 g/mol . This compound is characterized by a melting point range of 110°C to 114°C and should be stored in a cool, dark place, preferably at room temperature or below 15°C . It is recommended to handle this air and light-sensitive material under inert gas and in a well-ventilated environment due to its hygroscopic nature and hazardous properties . As a hydrazine derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry research. It is particularly valuable for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its application extends to the development of new chemical entities, where its hydrazine functional group can undergo condensation reactions to form hydrazones or serve as a precursor for more complex nitrogen-containing structures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and adhere to all recommended handling precautions, including wearing appropriate personal protective equipment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN2 B1582886 Cyclohexylhydrazine hydrochloride CAS No. 30929-57-8

Properties

IUPAC Name

cyclohexylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c7-8-6-4-2-1-3-5-6;/h6,8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRHODNPRNTXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947029
Record name Cyclohexylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30929-57-8, 24214-73-1
Record name Hydrazine, cyclohexyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30929-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, cyclohexyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030929578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Development of Cyclohexylhydrazine Hydrochloride

Established Synthetic Routes to Cyclohexylhydrazine (B1595531) Hydrochloride

Several well-documented methods exist for the laboratory and industrial-scale synthesis of cyclohexylhydrazine hydrochloride. These routes primarily involve the reaction of a cyclohexyl precursor with a hydrazine (B178648) source under specific conditions.

Reaction of Cyclohexanone (B45756) with Hydrazine in Acidic Conditions

A primary and straightforward method for preparing this compound involves the reaction of cyclohexanone with a hydrazine salt in an acidic medium. This reaction typically proceeds through the formation of a cyclohexanone hydrazone intermediate, which is then reduced to the corresponding hydrazine.

The initial step is the acid-catalyzed condensation of cyclohexanone with hydrazine, often in the form of hydrazine hydrate (B1144303) or a hydrazine salt, to form cyclohexanone hydrazone. The reaction is generally carried out in a suitable solvent, such as methanol (B129727), and may require heating to proceed at an optimal rate. For instance, the synthesis of cyclohexanone hydrazone can be achieved with a high yield by reacting cyclohexanone with hydrazine hydrate in methanol with heating for one hour.

The subsequent reduction of the cyclohexanone hydrazone to cyclohexylhydrazine is a critical step. This can be accomplished through various reducing agents. Catalytic hydrogenation, for example, using a platinum or palladium catalyst, is a common and efficient method. The reaction is performed under a hydrogen atmosphere, and the resulting cyclohexylhydrazine is then treated with hydrochloric acid to precipitate the desired hydrochloride salt. The purity of the final product is influenced by the choice of catalyst, solvent, and reaction conditions.

A related, though distinct, reaction involves the interaction of cyclohexanone with aryl hydrazine hydrochlorides. While the ultimate product in this specific documented case is a carbazole (B46965), the initial reaction conditions provide insight into the interaction of a cyclohexanone with a hydrazine hydrochloride. For example, the reaction of cyclohexanone with phenylhydrazine (B124118) hydrochloride can be carried out in N-methyl-2-pyrrolidone at elevated temperatures. rsc.org

Reactant 1Reactant 2SolventTemperatureTimeProduct
CyclohexanonePhenylhydrazine hydrochlorideN-methyl-2-pyrrolidone140°C24 hCarbazole

This table illustrates reaction conditions for a related synthesis involving cyclohexanone and a hydrazine hydrochloride.

Preparation via Chloramine (B81541) Reaction with Organic Nitrogen Compounds

An alternative synthetic approach utilizes a chloramine reaction with an appropriate organic nitrogen compound. This method involves the in-situ formation of a reactive intermediate that subsequently yields the hydrazine derivative.

A specific example of this is the preparation of cyclohexanone hydrazone hydrate, a direct precursor to cyclohexylhydrazine. This process involves reacting an aqueous solution of chloramine with an aqueous suspension of cyclohexanone. A key aspect of this reaction is the presence of excess ammonia (B1221849), with at least 5 moles of ammonia per mole of chloramine. This mixture initially forms cyclohexanechlorimine. The reaction is continued until all the reactive cyclohexanechlorimine has been consumed, leading to the formation of cyclohexanone hydrazone hydrate. This hydrate can then be isolated and subsequently reduced and converted to this compound.

Synthesis of Cyclohexylhydrazine Dimethanesulfonate as a Precursor

The synthesis of different salt forms of cyclohexylhydrazine can serve as a strategic approach to obtaining the hydrochloride salt. One such precursor is cyclohexylhydrazine dimethanesulfonate. This method involves preparing the dimethanesulfonate salt first, which may offer advantages in terms of purification or handling.

The synthesis would typically involve the preparation of cyclohexylhydrazine base through one of the established routes, followed by its reaction with two equivalents of methanesulfonic acid. The resulting cyclohexylhydrazine dimethanesulfonate can then be subjected to a salt exchange reaction. By treating the dimethanesulfonate salt with a chloride source, such as a concentrated solution of hydrochloric acid or a suitable chloride salt, the less soluble this compound can be precipitated and isolated. The success of this method relies on the solubility differences between the dimethanesulfonate and hydrochloride salts in the chosen solvent system.

Advanced Synthetic Strategies and Process Optimization

To meet the demands of industrial production, the established synthetic routes for this compound are often subjected to rigorous process optimization. This involves a focus on scalability, catalyst efficiency, and the influence of various reaction parameters on the final product's yield and purity.

Scale-Up Considerations in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations include reaction kinetics, heat and mass transfer, and the safe handling of potentially hazardous reagents and intermediates.

For industrial-scale synthesis, batch or continuous flow processes can be employed. The choice of reactor design is critical to ensure efficient mixing and temperature control, which directly impact reaction selectivity and yield. In the context of the catalytic hydrogenation of cyclohexanone hydrazone, for example, the type of reactor (e.g., stirred-tank reactor, packed-bed reactor) and the catalyst loading and distribution are crucial for achieving high throughput and catalyst longevity.

Furthermore, downstream processing, including product isolation, purification, and drying, must be optimized for large-scale operations. Crystallization is a common method for purifying this compound, and the control of parameters such as solvent composition, cooling rate, and agitation is essential for obtaining a product with the desired particle size distribution and purity.

Influence of Catalysts and Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the choice of catalysts and the precise control of reaction conditions. In the synthesis involving the reduction of cyclohexanone hydrazone, the catalyst plays a pivotal role.

Catalytic hydrogenation of the C=N bond in cyclohexanone hydrazone is a key step where optimization is critical. Various noble metal catalysts, such as platinum and palladium, supported on materials like carbon or alumina, are commonly used. The activity and selectivity of these catalysts can be influenced by factors such as metal loading, particle size, and the nature of the support.

For instance, in the related hydrogenation of cyclohexanone, the use of bimetallic catalysts, such as Pt-Sn alloys, has been shown to significantly impact catalytic activity. Studies on the hydrogenation of cyclohexanone over Pt(111) and Sn/Pt(111) surfaces have demonstrated that the addition of tin can substantially increase the hydrogenation activity at lower temperatures. princeton.edu The apparent activation energy for the hydrogenation of cyclohexanone was found to decrease with the addition of tin, indicating a more efficient catalytic process. princeton.edu

CatalystApparent Activation Energy (kcal/mol) for Cyclohexanone Hydrogenation
Pt(111)16.2
(2x2) Sn/Pt(111)13.4
(√3x√3)R30° Sn/Pt(111)12.4

This table shows the effect of tin alloying on the activation energy of platinum-catalyzed cyclohexanone hydrogenation, a reaction analogous to the reduction of cyclohexanone hydrazone. princeton.edu

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of cyclohexylhydrazine, a chiral compound, necessitates the use of asymmetric synthesis techniques. While direct, dedicated literature for the stereoselective synthesis of cyclohexylhydrazine is not extensively detailed, established principles in asymmetric chemistry provide viable pathways. These approaches primarily focus on the enantioselective reduction of the C=N double bond in cyclohexanone hydrazone, the key intermediate.

Potential strategies include catalytic asymmetric reduction and enzymatic methods.

Catalytic Asymmetric Reduction: This is a prominent strategy for creating chiral hydrazine derivatives from stable acyl hydrazones. purdue.edu The process involves the use of a chiral catalyst to selectively produce one enantiomer over the other. Transition-metal catalysts based on rhodium, palladium, iridium, and ruthenium have been successfully employed for the asymmetric reduction of various hydrazones. purdue.edu More recently, organocatalytic methods, such as asymmetric hydrosilylation using chiral Lewis bases to activate trichlorosilane, have also been explored for hydrazone reduction. purdue.edu

Enzymatic Reductive Hydrazination: Biocatalysis offers a highly selective and environmentally benign alternative. Imine reductases (IREDs) have been engineered for the asymmetric synthesis of chiral amines and have shown potential for reductive hydrazination reactions. nih.gov Research into IRED-catalyzed synthesis of hydrazine derivatives has demonstrated the ability to produce cyclic hydrazines from dicarbonyl compounds. nih.gov Preliminary studies on related substrates suggest that high enantiomeric excess (ee), sometimes greater than 75%, is achievable through this biocatalytic approach. nih.gov

These methodologies, summarized in the table below, represent the forefront of stereoselective synthesis applicable to cyclohexylhydrazine.

ApproachDescriptionKey ComponentsPotential Advantages
Catalytic Asymmetric HydrogenationReduction of the cyclohexanone hydrazone C=N bond using hydrogen gas in the presence of a chiral transition metal catalyst.Chiral catalysts (e.g., Rh-DuPhos, Ru-BINAP), H₂ gas.High efficiency and turnover numbers. Well-established for similar transformations. purdue.edu
Catalytic Asymmetric HydrosilylationReduction of the hydrazone using a silane (B1218182) (e.g., trichlorosilane) activated by a chiral organocatalyst.Chiral Lewis base (e.g., N,N'-dioxide), HSiCl₃.Metal-free "green" approach, avoids high-pressure hydrogenation. purdue.edu
Enzymatic Reductive HydrazinationBiocatalytic reduction of the hydrazone using an engineered enzyme and a cofactor.Imine Reductase (IRED) enzymes, cofactor (e.g., NADH).Extremely high stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov

Impurity Profiling and Control in this compound Synthesis

The control of impurities is a critical aspect of the synthesis of any chemical compound, ensuring its quality, safety, and efficacy in subsequent applications. For this compound, impurities can originate from starting materials, side reactions during the synthesis, or degradation of the product. The typical synthesis proceeds via the formation of cyclohexanone hydrazone from cyclohexanone and hydrazine, followed by reduction of the hydrazone. pearson.compearson.com

Key Potential Impurities:

Unreacted Starting Materials: Residual cyclohexanone and hydrazine hydrate may persist in the final product if the reaction is incomplete or purification is inadequate. Hydrazine, in particular, is a known genotoxic impurity that requires stringent control to low parts-per-million (ppm) levels. researchgate.netresearchgate.net

Cyclohexanone Azine: This is a common byproduct formed during the initial condensation step. It arises from the reaction of the already-formed cyclohexanone hydrazone with a second molecule of cyclohexanone. wikipedia.org Its formation can often be suppressed by carefully controlling reaction conditions and stoichiometry. wikipedia.org

Cyclohexanol (B46403): If the reduction step is not specific to the C=N bond or if unreacted cyclohexanone is carried over, the carbonyl group can be reduced to a hydroxyl group, yielding cyclohexanol as an impurity. This is a known side reaction in Wolff-Kishner type reductions. wikipedia.org

Cyclohexanone Oxime: Trace quantities of cyclohexanone oxime can form in related processes and may be present as a minor impurity.

Effective impurity control relies on a multi-faceted approach encompassing optimized reaction conditions, in-process controls, and robust purification methods. The use of highly sensitive analytical techniques, such as liquid chromatography with derivatization, is often necessary to detect and quantify genotoxic impurities like hydrazine at the required low levels. researchgate.netnih.gov

The table below summarizes the primary impurities and strategies for their control.

Impurity NameLikely SourceControl Strategy
HydrazineUnreacted starting material. researchgate.netOptimize stoichiometry; use of highly sensitive analytical testing (e.g., LC with derivatization) to ensure removal to ppm levels. researchgate.net
CyclohexanoneUnreacted starting material.Ensure complete reaction; purification of intermediate hydrazone; final product purification (e.g., crystallization).
Cyclohexanone AzineSide reaction between cyclohexanone hydrazone and cyclohexanone. wikipedia.orgControl molar ratio of reactants; vigorous exclusion of water can suppress formation. wikipedia.org Purification of the hydrazone intermediate.
CyclohexanolReduction of residual cyclohexanone during the hydrazone reduction step. wikipedia.orgEnsure complete formation and purification of the hydrazone intermediate before reduction.

Chemical Reactivity and Mechanistic Studies of Cyclohexylhydrazine Hydrochloride

Reaction Pathways and Mechanisms

Condensation Reactions with Carbonyl Compounds to form Hydrazones

Cyclohexylhydrazine (B1595531) hydrochloride readily undergoes condensation reactions with aldehydes and ketones to form the corresponding cyclohexylhydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. libretexts.orgresearchgate.net

The reaction is typically carried out in a suitable solvent, and the rate can be influenced by pH. The initial step involves the nucleophilic attack of the nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon. studymind.co.ukchemguide.co.uk This leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer and elimination of a water molecule occur, resulting in the formation of a stable C=N double bond, characteristic of a hydrazone. libretexts.org

The general mechanism can be illustrated as follows:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the cyclohexylhydrazine attacks the partially positive carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is then protonated, typically by an acid catalyst, on the hydroxyl group, which then leaves as a water molecule to form the hydrazone.

These hydrazone derivatives are often stable, crystalline solids and serve as important intermediates in further synthetic transformations.

Role as a Reducing Agent in Organic Transformations

While specific detailed mechanistic studies on cyclohexylhydrazine hydrochloride as a reducing agent are not extensively documented in the provided context, the broader class of hydrazines is known to act as reducing agents in various organic transformations. This reducing ability stems from the N-N single bond, which can be cleaved during oxidation reactions.

Hydrazine and its derivatives can be used for the reduction of certain functional groups. For instance, they are employed in the Wolff-Kishner reduction, where the carbonyl group of aldehydes and ketones is completely reduced to a methylene (B1212753) group (CH2). Although the classic Wolff-Kishner reaction is conducted under basic conditions, which would deprotonate the hydrochloride salt, the inherent reducing potential of the hydrazine functional group is a key aspect of its chemistry.

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine group in this compound possesses two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. researchgate.net The reactivity of these nitrogens can be influenced by the steric bulk of the cyclohexyl group and the electronic effects of substituents.

Studies on the kinetics of reactions between hydrazines and various electrophiles, such as benzhydrylium ions and quinone methides, have been conducted to quantify their nucleophilicity. researchgate.net These studies help in understanding the relative reactivity of different positions in substituted hydrazines. For instance, in unsymmetrically substituted hydrazines, the nucleophilic attack can occur at either nitrogen, and the regioselectivity of the reaction often depends on steric hindrance and the electronic environment of each nitrogen atom. researchgate.net The nucleophilicity of hydrazines is a critical factor in their ability to participate in a wide range of substitution and addition reactions, forming the basis for the synthesis of many heterocyclic compounds and other complex organic molecules.

Derivatization Chemistry of this compound

Formation of Hydrazine-1-carbothioamide Derivatives

This compound can be used as a precursor for the synthesis of hydrazine-1-carbothioamide derivatives, which are also known as thiosemicarbazides. researchgate.netirjmets.com This transformation typically involves the reaction of the hydrazine with an appropriate isothiocyanate.

The general synthetic route involves the nucleophilic addition of the hydrazine to the carbon atom of the isothiocyanate group (R-N=C=S). researchgate.netnih.gov The reaction proceeds as follows:

The terminal nitrogen of the cyclohexylhydrazine attacks the electrophilic carbon of the isothiocyanate.

This is followed by a proton transfer to the nitrogen atom of the former isothiocyanate, leading to the formation of the thiosemicarbazide (B42300).

These reactions are often carried out in a suitable solvent like ethanol. nih.gov The resulting N-substituted hydrazine-1-carbothioamides are valuable intermediates in the synthesis of various biologically active molecules.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazone derivatives can be synthesized from this compound by a two-step process. First, the cyclohexylhydrazine is converted to a thiosemicarbazide as described above. Subsequently, this thiosemicarbazide is condensed with an appropriate aldehyde or ketone. mdpi.comgoogle.com

The condensation reaction is analogous to the formation of hydrazones. The nucleophilic nitrogen of the thiosemicarbazide attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a thiosemicarbazone, which contains the -NH-C(=S)-NH-N=C< moiety. These reactions are typically performed under reflux in a solvent like ethanol, sometimes with the addition of a catalytic amount of acid. irjmets.com

A study detailed the synthesis of a series of 2-(4-substituted benzylidene)-N-cyclohexylhydrazine-1-carbothioamide derivatives with yields ranging from 68-70%. mdpi.com

Table 1: Synthesis of Thiosemicarbazone Derivatives

Derivative Yield (%) Melting Point (°C)

Applications in Derivatization for Analytical Techniques

This compound serves as a valuable derivatizing agent in analytical chemistry, particularly for enhancing the detection and separation of various analytes using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). jfda-online.comnih.gov Derivatization is a chemical modification process employed to convert analytes into forms that are more suitable for a specific analytical method. jfda-online.com This can involve increasing volatility, improving thermal stability, enhancing chromatographic separation, and augmenting detector response. jfda-online.comgcms.cz

In the context of GC-MS, derivatization is often necessary for polar compounds that are not sufficiently volatile or that may interact undesirably with the chromatographic system. jfda-online.comnih.gov By reacting with functional groups such as carbonyls, hydroxyls, or amines, cyclohexylhydrazine can introduce a less polar, more volatile moiety, facilitating the analysis of a wider range of compounds. gcms.cz The resulting derivatives often exhibit improved peak shapes and can be more readily separated and identified. gcms.cz

For HPLC analysis, derivatization can be employed to improve the selectivity and sensitivity of the method. core.ac.uk For instance, the introduction of a chromophore or fluorophore through derivatization can significantly enhance UV or fluorescence detection. While cyclohexylhydrazine itself isn't a chromophore, its reaction with an analyte can be the first step in a two-step derivatization process, or it can be used to tag analytes for subsequent detection by other means. The choice of derivatizing agent is critical and depends on the analyte's functional groups and the analytical objectives. gcms.cz

The use of derivatizing agents like cyanoacetohydrazide, a related hydrazine derivative, highlights the utility of the hydrazide functional group in analytical derivatization. mdpi.com In one study, cyanoacetohydrazide was used for the UHPLC-HRMS analysis of steroids in urine, demonstrating the potential of hydrazine-based reagents in complex biological matrices. mdpi.com The optimization of reaction conditions such as pH, temperature, and reaction time is crucial for achieving maximum derivatization yield. mdpi.com

Table 1: Applications of Derivatization in Analytical Techniques

Analytical TechniquePurpose of DerivatizationExamples of AnalytesReference
Gas Chromatography-Mass Spectrometry (GC-MS)Increase volatility, improve thermal stability, enhance peak shapeSteroids, drugs, polar compounds jfda-online.comnih.govnih.gov
High-Performance Liquid Chromatography (HPLC)Improve selectivity, enhance detection (e.g., UV, fluorescence)Drugs, metabolites, biomolecules core.ac.ukresearchgate.net
UHPLC-HRMSEnhance ionization and detection of specific compoundsSteroids in biological fluids mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide powerful tools for understanding the structure, properties, and interactions of molecules like this compound at an atomic level. These methods complement experimental data and offer insights that can guide further research and application development.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule, including its various possible conformations, plays a crucial role in its chemical reactivity and biological activity. Conformational analysis of cyclohexane (B81311) derivatives, in general, focuses on the stability of different chair and boat conformations and the orientation of substituents (axial vs. equatorial). sapub.org For this compound, the cyclohexane ring is expected to adopt a chair conformation, which is the most stable arrangement for this ring system. researchgate.net

Intermolecular interactions are fundamental to understanding how molecules recognize and bind to each other. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the formation of molecular complexes in both chemical and biological systems. nih.govmdpi.com Computational methods can be used to model and quantify these interactions. For instance, the analysis of crystal structures can reveal the preferred geometries of intermolecular contacts. nih.gov In the solid state, molecules often arrange themselves to maximize favorable interactions, such as hydrogen bonding. mdpi.com The study of intermolecular forces is critical for predicting crystal packing and understanding the physical properties of the compound. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.govnih.gov

While specific QSAR studies focusing solely on this compound are not prevalent in the provided search results, the principles of QSAR are broadly applicable. Such a study would involve compiling a dataset of cyclohexylhydrazine derivatives with their measured biological activities (e.g., enzyme inhibition). Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., steric, electronic, and hydrophobic), would then be calculated. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that links these descriptors to the observed activity. nih.gov The resulting model can provide insights into the structural features that are important for the desired biological effect. nih.govnih.gov

Docking Studies to Elucidate Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.govomicsonline.org This technique is instrumental in drug discovery and development for understanding how a potential drug molecule might interact with its biological target. omicsonline.orgnih.gov

In a typical docking study, the three-dimensional structures of both the ligand (e.g., a derivative of cyclohexylhydrazine) and the receptor are used. The docking algorithm then explores various possible binding poses of the ligand within the receptor's active site, and a scoring function is used to rank these poses based on their predicted binding affinity. nih.govomicsonline.org The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netnih.gov

For example, a study on 2-cyclohexylidene-hydrazine-carbothiomide, a related compound, used docking to investigate its binding to the E. coli DNA gyrase B protein. researchgate.net The study found that the compound displayed a strong binding affinity, with specific hydrogen bond interactions contributing to its stability in the active site. researchgate.net Such studies provide a rational basis for the design of new and more effective enzyme inhibitors. nih.gov

Table 2: Computational Chemistry Techniques and Their Applications

TechniqueDescriptionApplication for this compoundReference
Conformational Analysis Study of the different spatial arrangements of atoms in a molecule and their relative energies.Predicting the most stable 3D structure, such as the chair conformation of the cyclohexane ring. sapub.org
Analysis of Intermolecular Interactions Investigation of the non-covalent forces between molecules, such as hydrogen bonds and van der Waals forces.Understanding crystal packing and how the molecule interacts with its environment or biological targets. nih.govmdpi.com
QSAR Correlates the chemical structure of compounds with their biological activity to predict the activity of new molecules.To design derivatives with enhanced biological activity by identifying key structural features. nih.govnih.gov
Molecular Docking Predicts the binding orientation of a ligand to a receptor to understand interaction mechanisms.To elucidate how cyclohexylhydrazine derivatives might bind to a biological target, such as an enzyme active site. researchgate.netnih.govomicsonline.org

Applications of Cyclohexylhydrazine Hydrochloride in Advanced Organic Synthesis

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and various industrial applications. Cyclohexylhydrazine (B1595531) hydrochloride serves as a key starting material for a number of these important structures.

Synthesis of Pyrazole (B372694) Derivatives

The most prominent application of cyclohexylhydrazine hydrochloride in heterocyclic chemistry is the synthesis of pyrazole derivatives. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, a scaffold found in numerous biologically active compounds. mdpi.com The classical and most straightforward method for synthesizing substituted pyrazoles is the Paal-Knorr synthesis, which involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as a β-diketone. mdpi.commdpi.com

In this reaction, this compound acts as the hydrazine source. The reaction typically proceeds by treating the hydrochloride salt with a base to liberate the free cyclohexylhydrazine, which then reacts with the dicarbonyl compound. The presence of the cyclohexyl group on the hydrazine nitrogen atom directs the regioselectivity of the cyclization, leading to the formation of 1-cyclohexyl-substituted pyrazoles. The reaction is versatile, allowing for a wide range of substituents on the pyrazole ring by varying the starting dicarbonyl compound. mdpi.com

Reactant 1Reactant 2Product Class
Cyclohexylhydrazine1,3-Dicarbonyl Compound (e.g., Acetylacetone)1-Cyclohexyl-3,5-disubstituted-1H-pyrazole

Intermediate in the Synthesis of Other Heterocycles (e.g., Pyrimidines)

While its role in pyrazole synthesis is direct and well-established, this compound also serves as an intermediate in the formation of other heterocyclic systems. The pyrazole ring itself can be a building block for creating more complex, fused heterocyclic structures.

Its direct application in the synthesis of other foundational heterocycles like pyrimidines is less common. Pyrimidine synthesis often involves the reaction of 1,3-dicarbonyl compounds with amidines, such as guanidine, or ureas. researchgate.netnih.gov However, the functional groups on pyrazoles synthesized from cyclohexylhydrazine can be chemically modified in subsequent steps to build other ring systems, making it a valuable precursor in multi-step synthetic pathways.

Utility in Pharmaceutical and Agrochemical Intermediates

The synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals often involves multi-step processes where specific chemical building blocks, or intermediates, are required. nih.govnih.gov this compound is a crucial intermediate for creating the molecular core of various biologically active compounds.

Precursor for Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients are the components in a drug that produce the intended therapeutic effect. rsc.orgjocpr.com The synthesis of these complex molecules relies on the availability of versatile precursors. This compound is valued as a precursor because its hydrazine functional group provides a reactive site for forming carbon-nitrogen bonds, which are central to the structure of many pharmaceuticals. pharm-rx.store Its use allows for the introduction of the cyclohexyl-N-amino moiety into a target molecule, which can be crucial for the molecule's biological activity and pharmacokinetic properties.

Synthesis of Specific Drug Candidates (e.g., Parvaquone)

A specific example of this compound's utility is in the synthesis of the drug Parvaquone. Parvaquone (trade name Clexon) is an antiprotozoal drug used in veterinary medicine to treat theileriosis, a parasitic disease in cattle. wisdomlib.org The chemical structure of Parvaquone is 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone.

One synthetic approach to a key intermediate for Parvaquone involves the reaction of a naphthoquinone derivative with cyclohexylhydrazine. For instance, research has demonstrated the reaction of 2-chloro-1,4-naphthoquinone (B24044) with cyclohexylhydrazine in the presence of an oxidizing agent like o-iodoxybenzoic acid (IBX) to form the direct precursor to Parvaquone. researchgate.net This reaction efficiently installs the necessary cyclohexyl group onto the naphthoquinone scaffold.

Reactant 1Reactant 2Key Product
2-Chloro-1,4-naphthoquinoneCyclohexylhydrazine2-Cyclohexyl-1,4-naphthoquinone derivative

This specific application highlights the importance of cyclohexylhydrazine in constructing the precise molecular architecture required for a drug's function.

Applications in Materials Science

While this compound is a well-established reagent in organic and medicinal chemistry, its applications in the field of materials science are not widely documented. The development of new polymers, organic electronic materials, or functional coatings often relies on monomers with specific reactive groups. The hydrazine moiety is reactive, but its use in creating materials like conductive polymers or specialized dyes is an area that remains largely unexplored in published literature. Therefore, the utility of this compound in materials science represents a potential area for future research and development.

Synthesis of Polymers and Other Advanced Materials

The application of this compound in the synthesis of polymers and other advanced materials is not extensively documented in publicly available scientific literature. While hydrazine derivatives, in general, are utilized in polymer chemistry, specific research detailing the role of this compound as a monomer, catalyst, or additive in the formation of polymeric or advanced materials is not readily found.

The reactivity of the hydrazine group suggests potential for its inclusion in polymerization reactions, such as polycondensation, to form polyhydrazides. These polymers can be precursors to polyoxadiazoles, which are known for their thermal stability and mechanical properties. However, the influence of the bulky cyclohexyl substituent on the reactivity of the hydrazine moiety and the properties of any resulting polymer are not well-established.

In one study focused on bioactive molecules, a derivative, 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, was synthesized. The research highlighted that the cyclohexyl group influences the molecular conformation, but the study's scope did not extend to polymer or materials science.

Toxicological and Safety Research Considerations

Mechanisms of Toxicity of Hydrazine (B178648) Derivatives

Hydrazine derivatives are a class of chemicals recognized for their use in various applications, from pharmaceuticals to industrial processes like rocket propellants. nih.gov However, their utility is paralleled by significant health risks, as many are considered mutagenic and carcinogenic. nih.gov The toxicity of these compounds is not typically caused by the parent molecule itself, but rather by its metabolic biotransformation. nih.govnih.gov Both enzymatic and non-enzymatic metabolic pathways can activate hydrazines, leading to the formation of reactive intermediates. nih.gov It is this metabolic activation that is widely believed to be responsible for the toxic effects observed, including organ toxicity and tumor formation. nih.gov

The biotransformation of hydrazine derivatives is a critical factor in their mechanism of toxicity. nih.gov This process can lead to a cascade of cellular damage initiated by highly reactive molecules. nih.gov

A primary mechanism of hydrazine-induced toxicity involves the metabolic generation of reactive intermediates that can irreversibly bind to essential cellular macromolecules, such as proteins and DNA. nih.govnih.gov This process, often referred to as covalent binding, is a significant contributor to cellular dysfunction and tissue damage. oup.com

The metabolic activation of hydrazines is strongly linked to the production of free radicals and other reactive species. nih.govnih.gov Hydrazines can undergo one-electron oxidation, catalyzed by enzymes or metal ions, to form unstable hydrazyl radicals. researchgate.net These primary radicals can then interact with molecular oxygen to initiate a chain reaction, producing a variety of reactive oxygen species (ROS), including the superoxide (B77818) anion radical (O₂·⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (·OH). nih.govresearchgate.net

Hazard Assessment and Environmental Fate

Cyclohexylhydrazine (B1595531) hydrochloride is classified as a hazardous chemical that poses significant risks upon exposure. fishersci.com Its primary hazards are related to its corrosive nature.

Hazard Assessment of Cyclohexylhydrazine Hydrochloride

Hazard Class Category Statement
Skin Corrosion / Irritation Category 1B Causes severe skin burns and eye damage. fishersci.comsigmaaldrich.com
Serious Eye Damage / Eye Irritation Category 1 Causes serious eye damage. fishersci.com
Specific target organ toxicity (single exposure) Category 3 May cause respiratory irritation. fishersci.com

As with many heterocyclic compounds, there is a broader concern about their persistence in the environment. mdpi.comresearchgate.net The chemical stability that makes them useful can also lead to resistance to natural degradation processes in soil and water. mdpi.com Therefore, preventing the entry of this compound into drains and waterways is a critical environmental precaution. chemicalbook.com

Mitigation Strategies and Safe Handling Protocols

Due to its hazardous properties, the handling of this compound requires strict safety protocols to minimize exposure risk. These protocols involve a combination of engineering controls, personal protective equipment (PPE), and specific handling procedures. fishersci.comchemicalbook.com

Safe Handling and Mitigation for this compound

Protocol Specification Source
Engineering Controls Work must be conducted in a chemical fume hood. Eyewash stations and safety showers must be readily accessible. fishersci.com
Personal Protective Equipment (PPE) Eye/Face Protection: Wear chemical safety glasses and a face shield (approved under standards like NIOSH or EN 166). fishersci.comchemicalbook.com
Skin Protection: Handle with chemical-resistant gloves. Wear protective clothing to prevent skin contact. fishersci.comchemicalbook.com
Respiratory Protection: Use a NIOSH/MSHA-approved respirator or equivalent if dust formation is likely. fishersci.com
Handling Avoid dust formation. Do not breathe dust, vapor, or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. fishersci.comchemicalbook.com
Storage Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. Store under an inert atmosphere, as the material is hygroscopic. fishersci.com
Incompatible Materials Strong oxidizing agents, strong bases, strong acids. fishersci.com

| Spill Response | Evacuate personnel. Avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal. | fishersci.com |

Adherence to these protocols is essential for preventing chemical burns, eye damage, and respiratory irritation. In case of exposure, immediate first aid is required, including rinsing the affected area with copious amounts of water and seeking prompt medical attention. fishersci.com

Analytical Methodologies for Cyclohexylhydrazine Hydrochloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of cyclohexylhydrazine (B1595531) hydrochloride. These techniques rely on the interaction of molecules with electromagnetic radiation to generate spectra that are unique to the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For cyclohexylhydrazine and its derivatives, ¹H and ¹³C NMR are used to confirm the identity and purity of synthesized compounds.

In ¹H NMR, the chemical shifts (δ) of the protons on the cyclohexyl ring typically appear in the aliphatic region (around 1-2 ppm). The protons attached to the nitrogen atoms of the hydrazine (B178648) moiety are exchangeable and their signals can be broad, with chemical shifts that are sensitive to solvent, concentration, and pH. nih.gov The protonation of the hydrazine group in the hydrochloride salt significantly affects the chemical shifts of adjacent protons. The analysis of protonation degree with changing pH is a key application of NMR in studying such compounds. nih.gov

¹³C NMR provides information on the carbon skeleton. The signals for the cyclohexyl carbons appear in the aliphatic region of the spectrum. The specific chemical shifts can help in confirming the structure of the cyclohexyl group and any substituents.

Detailed research findings for related hydrazine derivatives illustrate the utility of NMR. For instance, in the synthesis of internal alkynes from arylhydrazines, NMR is used to characterize the final products. rsc.org Although specific data for cyclohexylhydrazine hydrochloride is not detailed in the provided sources, the principles of analysis are directly transferable.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Phenylhydrazine (B124118) Derivative This table presents example data for a related compound to illustrate the type of information obtained from NMR analysis.

Compound Nucleus Chemical Shift (δ) in ppm
1,2-Diphenylethyne (from phenylhydrazine) ¹H 7.25-7.37 (m, 6H), 7.53-7.55 (m, 4H)
1,2-Diphenylethyne (from phenylhydrazine) ¹³C 89.4, 123.3, 128.3, 128.4, 131.6

Data sourced from supporting information for a study on Sonogashira coupling reactions. rsc.org

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. When cyclohexylhydrazine is analyzed by MS, it first undergoes ionization to form a molecular ion (M⁺).

The fragmentation of this molecular ion provides a "fingerprint" that aids in structural confirmation. Key fragmentation pathways for hydrazine derivatives include:

Alpha-cleavage: This is a common fragmentation pathway for amines and hydrazines. It involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org For cyclohexylhydrazine, this could involve the breaking of the bond between the cyclohexyl ring and the hydrazine group, or fragmentation within the ring itself.

Nitrogen Rule: A molecule with an odd number of nitrogen atoms, like cyclohexylhydrazine, will have an odd nominal molecular weight. libretexts.org

Cyclohexane (B81311) Ring Fragmentation: The cyclohexyl group itself can undergo characteristic fragmentation, often involving the loss of neutral alkene fragments, such as ethene (a loss of 28 mass units), which is a known pattern for cyclic alkanes. cas.cnyoutube.com

The mass spectrum of cyclohexylhydrazine would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavages described above.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The expected absorption bands include:

N-H Stretching: The N-H bonds of the hydrazine group typically show absorption in the region of 3300-3500 cm⁻¹. pressbooks.pub In the hydrochloride salt, the presence of the -NH₃⁺ group will lead to broad and strong absorptions in a wide range, often from 2500-3200 cm⁻¹.

C-H Stretching: The C-H bonds of the saturated cyclohexyl ring will produce strong absorption bands in the 2850-2960 cm⁻¹ region. pressbooks.pub

N-H Bending: The bending vibrations for the N-H bonds appear in the 1590-1650 cm⁻¹ range.

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups in the cyclohexyl ring are expected in the 1440-1470 cm⁻¹ region. pressbooks.pub

The IR spectrum of hydrazine dihydrochloride, a closely related compound, can provide a reference for the expected peak locations for the hydrazinium (B103819) ion part of the molecule. nist.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
-NH₃⁺ (Hydrazinium) N-H Stretch 2500 - 3200 Strong, Broad
-CH₂- (Cyclohexyl) C-H Stretch 2850 - 2960 Strong
-NH₂ (Hydrazine) N-H Bend 1590 - 1650 Medium
-CH₂- (Cyclohexyl) C-H Bend (Scissoring) 1440 - 1470 Medium

Data inferred from general IR correlation charts and spectra of related compounds. pressbooks.pubpressbooks.pub

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for the separation, identification, and quantification of compounds. medwinpublishers.com For polar and ionizable compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is a common approach.

Developing an HPLC method involves optimizing several parameters:

Stationary Phase: A C18 or C8 column is typically used for RP-HPLC. rasayanjournal.co.in

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is used. rasayanjournal.co.in The pH of the buffer is critical for controlling the retention and peak shape of ionizable analytes. gyanvihar.org

Detection: Due to the lack of a strong chromophore in cyclohexylhydrazine, direct UV detection can be challenging. Derivatization with a UV-absorbing agent, such as salicylaldehyde (B1680747), is a common strategy to enhance detection sensitivity. rasayanjournal.co.in The resulting hydrazone can be detected at a higher wavelength, away from potential interferences.

Quantification: The method is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure reliable quantification. rasayanjournal.co.in

A published method for the low-level determination of hydrazine in a pharmaceutical ingredient provides a relevant example of the methodology that could be adapted for cyclohexylhydrazine. rasayanjournal.co.in

Table 3: Example HPLC Conditions for Hydrazine Analysis via Derivatization

Parameter Condition
Column Inertsil ODS-3V (250 mm × 4.6 mm), 5µm
Mobile Phase Ammonium Dihydrogen Phosphate Buffer : Methanol (B129727) (25:75 v/v)
Flow Rate 1.0 mL/min
Detection UV at 360 nm (after derivatization with salicylaldehyde)
Derivatization Reaction with salicylaldehyde to form a detectable hydrazone

Data sourced from a study on hydrazine quantification in Pantoprazole Sodium Sesquihydrate. rasayanjournal.co.in

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. openaccessjournals.com The direct analysis of this compound by GC is problematic due to its salt form, which makes it non-volatile. The analysis would require conversion to the free base, cyclohexylhydrazine, which is more volatile.

However, even the free base can present challenges in GC analysis:

Polarity and Reactivity: Hydrazines are polar and can interact with active sites in the GC system (e.g., on the column wall or injector liner), leading to poor peak shape (tailing) and low recovery. chromatographyonline.com

Thermal Stability: Hydrazines can be thermally labile, potentially decomposing at the high temperatures used in the GC injector and oven.

To overcome these issues, derivatization is often employed. The hydrazine can be reacted with a reagent to form a more stable and less polar derivative that is more amenable to GC analysis. GC is often coupled with Mass Spectrometry (GC-MS), which provides both chromatographic separation and mass-based identification, offering high specificity and sensitivity. springernature.com The selection of a suitable column, often a polar one designed for amines or a general-purpose phase like a 5% phenyl-polysiloxane, is crucial for achieving good separation. analyticaltoxicology.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). researchgate.net These enhancements are primarily achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates the use of higher pressures, often up to 100 MPa (15,000 psi). researchgate.netmdpi.com The reduced particle size leads to higher separation efficiency, allowing for faster analyses and better resolution of complex mixtures. mdpi.comiucr.org

While specific UHPLC methods for the direct analysis of this compound are not extensively documented in publicly available literature, the methodology for detecting hydrazine and its derivatives is well-established and can be readily adapted. Hydrazine itself is challenging to analyze directly via HPLC or UHPLC due to its lack of a strong chromophore, making UV detection difficult. tandfonline.com Therefore, a common strategy involves pre-column derivatization to attach a chromophoric or fluorophoric tag to the hydrazine molecule. tandfonline.comciac.jl.cngoogle.com

A suitable UHPLC method for cyclohexylhydrazine would likely involve derivatization with an aldehyde or ketone. For instance, reagents like salicylaldehyde or p-dimethylaminobenzaldehyde are used to form stable hydrazone derivatives that exhibit strong UV absorbance. tandfonline.comciac.jl.cn The resulting derivative can then be efficiently separated and quantified using a reversed-phase UHPLC system.

The separation would typically be performed on a C18 or a phenyl-hexyl column, which provide excellent retention and selectivity for a wide range of organic molecules. researchgate.netalfa-chemistry.com Gradient elution is often employed to ensure the efficient separation of the derivative from the derivatizing reagent and other matrix components. ciac.jl.cn The enhanced resolution and speed of UHPLC would be particularly advantageous in separating the cyclohexylhydrazine derivative from potential impurities or byproducts. researchgate.net

A hypothetical UHPLC method based on established principles for hydrazine analysis is detailed in the table below.

Table 1: Illustrative UHPLC Method Parameters for Cyclohexylhydrazine Derivative Analysis

ParameterCondition
Column UHPLC C18 or Phenyl-Hexyl (e.g., < 2 µm particle size, 50-100 mm length)
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water ciac.jl.cn
Mobile Phase B Acetonitrile or Methanol ciac.jl.cnresearchgate.net
Gradient Optimized gradient from 10% to 95% Mobile Phase B
Flow Rate 0.4 - 0.8 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Derivatization Reagent Salicylaldehyde or p-Dimethylaminobenzaldehyde tandfonline.comciac.jl.cn
Detection UV/Vis or Diode Array Detector (DAD) at a wavelength appropriate for the derivative (e.g., 209 nm for salicylaldehyde derivative, 480 nm for p-dimethylaminobenzaldehyde derivative) tandfonline.comciac.jl.cn
Mass Spectrometry (Optional) Coupled with a mass spectrometer (UHPLC-MS/MS) for enhanced specificity and sensitivity alfa-chemistry.com

The use of UHPLC-MS/MS would provide the highest level of confidence in identification and quantification, making it the preferred method for trace-level analysis in complex matrices. alfa-chemistry.com

X-ray Crystallography and Structural Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. atomistry.comnih.gov

A relevant example is the structure of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide , which has been determined by single-crystal X-ray diffraction. mdpi.com In this derivative, the cyclohexyl group is present, and its conformation and relationship to the rest of the molecule have been precisely determined. The study reveals that the cyclohexane ring adopts a stable chair conformation, which is typical for this cyclic system. mdpi.comiucr.orgresearchgate.net

The crystal structure of hydrazine salts, such as hydrazine monohydrate and various hydrazinium salts, shows that the hydrazine moiety readily forms hydrogen bonds. researchgate.netresearchgate.netnih.gov In the case of this compound, it is expected that the hydrazinium group (-NH2NH3+) would be actively involved in a network of hydrogen bonds with the chloride anion and neighboring molecules.

Based on the analysis of related structures, the key crystallographic features for a derivative of cyclohexylhydrazine are presented in the table below.

Table 2: Crystallographic Data for 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide mdpi.com

ParameterValue
Chemical Formula C₁₈H₂₉N₃OS
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 6.49 Å, b = 10.33 Å, c = 14.53 Å
α = 98.63°, β = 98.00°, γ = 107.13°
Volume (V) 891.3 ų
Z 2
Conformation of Cyclohexane Ring Chair mdpi.comiucr.orgresearchgate.net

Biological Activity and Biomedical Research of Cyclohexylhydrazine Hydrochloride Derivatives

Enzyme Inhibition Studies

The ability of cyclohexylhydrazine (B1595531) derivatives to interact with and inhibit specific enzymes has been a primary focus of investigation. These studies are crucial for understanding their mechanism of action and therapeutic potential.

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its inhibition is a key strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori, and for reducing environmental ammonia pollution from agricultural fertilizers nih.govnih.gov.

Recent research has identified potent urease inhibitors based on the cyclohexylhydrazine scaffold. A study detailed the synthesis of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide (Compound 2 ), which incorporates a cyclohexylhydrazine moiety. researchgate.netuzh.ch This compound was evaluated for its in vitro inhibitory activity against Jack bean (Canavalia ensiformis) urease using the indophenol (B113434) method. researchgate.net

The results demonstrated that the cyclohexylhydrazine derivative is a powerful inhibitor of the enzyme. researchgate.net Compound 2 exhibited an IC₅₀ value of 2.44 µM, indicating high potency. researchgate.net This level of activity was approximately 8.71 times more effective than thiourea, a standard urease inhibitor used as a positive control in these assays. researchgate.net The high lipophilicity of the adamantane (B196018) and cyclohexyl groups contributes to the compound's significant biological activity. researchgate.netuzh.ch

CompoundStructureTarget EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamideAdamantane-C(O)NHNHC(S)NH-CyclohexylJack Bean Urease2.44Thiourea21.22 ± 0.13

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that regulate the levels of monoamine neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. mdpi.com Inhibitors of these enzymes are important therapeutic agents for neurological disorders such as depression and Parkinson's disease. mdpi.com

The hydrazine (B178648) functional group is a well-established pharmacophore in the design of MAO inhibitors. frontiersin.org While specific studies on cyclohexylhydrazine hydrochloride are limited, research into structurally related hydrazine derivatives highlights the potential of this chemical class. For instance, urethane-type derivatives of ethylene (B1197577) diamine have been synthesized and tested as inhibitors of MAO-A and MAO-B, demonstrating that the nature of cyclic or aromatic rings and their substitution patterns are crucial for inhibitory activity. nih.gov Other research has focused on anilide derivatives, which have shown selective and reversible inhibition of MAO-B. nih.gov Furthermore, various amphetamine derivatives containing a core amine structure have been identified as potent and selective MAO inhibitors. frontiersin.org These studies collectively suggest that the cyclohexyl group in a hydrazine derivative could play a significant role in modulating the potency and selectivity of MAO inhibition, making it a promising area for future drug development. frontiersin.orgnih.govnih.gov

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins involved in cell signaling, proliferation, and stress response. In pathogenic fungi like Candida albicans and Cryptococcus neoformans, Hsp90 is critical for virulence, thermal tolerance, and the development of drug resistance. utoronto.canih.govacs.org This makes Hsp90 an attractive target for novel antifungal therapies. utoronto.ca A major challenge, however, is designing inhibitors that are selective for fungal Hsp90 over its human counterparts to avoid host toxicity. nih.govacs.org

Researchers have successfully developed a class of fungal-selective Hsp90 inhibitors based on a resorcylate aminopyrazole (RAP) scaffold. utoronto.caacs.org These compounds were designed based on lead structures from natural products. utoronto.caacs.org Through extensive structure-activity relationship (SAR) studies, the RAP amide scaffold was optimized for high efficacy and selectivity against fungal Hsp90. utoronto.ca

These inhibitors have demonstrated the ability to discriminate between fungal and human Hsp90 isoforms, showing 5- to 30-fold selectivity for C. neoformans Hsp90 and 5- to 20-fold selectivity for C. albicans Hsp90. utoronto.ca X-ray crystallography studies revealed that this selectivity arises from the ability of the inhibitors to induce unique conformational rearrangements in the nucleotide-binding domain (NBD) of the fungal enzyme, which are not observed in the human orthologs. nih.govacs.org

Inhibitor ClassTargetSelectivity (Fungal vs. Human)Potency (EC₅₀ in cell lysate)
Resorcylate Aminopyrazoles (RAPs)C. neoformans Hsp90~ 5 – 30 foldlow – mid nM
C. albicans Hsp90~ 5 – 20 foldmid nM

Antiproliferative and Anticancer Activities

The development of novel anticancer agents is a cornerstone of biomedical research. Derivatives of cyclohexylhydrazine have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, with some compounds showing significant promise. nih.govresearchgate.net

The antiproliferative potential of cyclohexylhydrazine derivatives has been assessed against various human cancer cell lines. In one study, a series of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives were synthesized. nih.gov These compounds, including the cyclohexyl variant, were tested for cytotoxicity against a non-cancerous cell line (MCF-10A) and three cancer cell lines: HT1080 (fibrosarcoma), HepG2 (liver carcinoma), and A549 (lung carcinoma). The results indicated that the tested compounds, including the one with the cyclohexyl group, exhibited minimal cytotoxic activity against both the non-cancerous and the cancerous cell lines in this particular series. nih.gov

In contrast, another study focusing on adamantane-linked hydrazine-1-carbothioamides reported on the antiproliferative activity of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide. uzh.ch This highlights that the specific substitutions on the cyclohexylhydrazine scaffold are critical in determining the cytotoxic effects.

While some cyclohexylhydrazine derivatives show low cytotoxicity, others within the broader class of hydrazine-carbothioamides have demonstrated significant potential as anticancer agents. nih.govnih.gov For example, novel carbazole (B46965) derivatives incorporating a hydrazine-carbothioamide scaffold have been synthesized and shown to possess potent anticancer effects against the MCF-7 breast cancer cell line. nih.govresearchgate.net One lead compound from this series, 4o , exhibited an IC₅₀ value of 2.02 µM and was found to induce apoptosis and cause cell cycle arrest by targeting the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net

Additionally, 1,2,4-triazole (B32235) derivatives synthesized from carbothioamide precursors have shown cytotoxicity against A549 lung carcinoma and HepG2 hepatocyte carcinoma cell lines. pensoft.net These findings suggest that the hydrazine-carbothioamide framework, which can include cyclohexyl moieties, is a valuable template for designing new anticancer drug candidates. nih.govpensoft.net The ability to modify the scaffold at various positions allows for the fine-tuning of activity and selectivity, paving the way for the development of more effective and targeted cancer therapies. nih.gov

Compound ClassCancer Cell LineReported ActivityMechanism Highlight
N-(cyclohexyl)-hydrazinecarbothioamidesHT1080, HepG2, A549Minimal cytotoxicityN/A
Carbazole hydrazine-carbothioamidesMCF-7 (Breast)Potent (IC₅₀ = 2.02 µM for lead compound)PI3K/Akt/mTOR pathway inhibition, apoptosis induction

Antimicrobial and Antibacterial Properties

Derivatives of this compound have demonstrated notable antimicrobial and antibacterial activities. These compounds are of interest as potential alternatives in the face of growing antimicrobial resistance.

Research has shown that derivatives of cyclohexylhydrazine exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, synthesized piperazine (B1678402) derivatives of cyclohexanone (B45756) have been evaluated for their antimicrobial properties. Their activity was tested against various bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. The cup-plate method was utilized to measure the zone of inhibition, indicating the antibacterial efficacy of these compounds. Several of the synthesized derivatives displayed moderate to significant activity when compared to standard antibiotics. nih.gov

The antibacterial effects are not limited to the parent compounds. The formation of metal complexes with these derivatives can further influence their biological activity. For example, the creation of copper (II) and zinc (II) metal complexes with Schiff bases derived from cyclohexyl compounds has been explored. These complexes were tested against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov The results indicated that the metal complexes were more biologically active than the Schiff base ligand from which they were derived. nih.gov Specifically, Staphylococcus aureus growth was significantly inhibited by these compounds. nih.gov

Compound TypeBacterial StrainObserved EffectReference
Piperazine derivatives of cyclohexanoneStaphylococcus aureus (Gram-positive)Moderate to significant activity nih.gov
Piperazine derivatives of cyclohexanoneEscherichia coli (Gram-negative)Moderate to significant activity nih.gov
Cu(II) and Zn(II) metal complexes of a Schiff base derived from a cyclohexyl compoundStaphylococcus aureus (Gram-positive)Growth was most inhibited among tested species nih.gov
Cu(II) and Zn(II) metal complexes of a Schiff base derived from a cyclohexyl compoundEscherichia coli (Gram-negative)Demonstrated antibacterial activity nih.gov

The formation of Schiff base complexes is a key strategy for enhancing the antimicrobial properties of cyclohexylhydrazine derivatives. Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. When these Schiff bases, derived from cyclohexylhydrazine, coordinate with metal ions, the resulting complexes often exhibit significantly greater antimicrobial activity than the free ligands. nih.govnih.gov

For instance, the complexation of a cellulose-based Schiff base with copper (II) ions resulted in a dramatic increase in antibacterial efficacy. Compared to the Schiff base ligand alone, the inhibition zone of the copper complex against E. coli and S. aureus increased by 472% and 823%, respectively. nih.gov This enhancement is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the central atom, increases the lipophilicity of the complex, and facilitates its penetration through the lipid layer of the bacterial membrane. nih.gov The metal ion itself can also be toxic to the microorganism, and the complex may interfere with normal cellular processes. The stability and electron-donating ability of these Schiff base complexes are of great interest in the development of new antimicrobial agents. nih.gov

Antifungal Properties

In addition to their antibacterial effects, derivatives of cyclohexylhydrazine are being investigated for their potential as antifungal agents. The emergence of drug-resistant fungal strains necessitates the development of novel therapeutic options.

Fungal virulence factors are attributes that enable a fungus to cause disease in a host. These can include the ability to grow at host body temperature (thermotolerance) and the formation of a protective outer capsule. nih.gov While direct studies on the effect of this compound on these specific factors are limited, research on related hydrazine derivatives provides insight into potential mechanisms.

Some hydrazine derivatives have been shown to cause malformation of fungal mycelium and increase the permeability of the cell membrane, which are crucial for fungal integrity and survival. The ability of a fungus to grow at temperatures up to 37°C is a critical virulence factor, and compounds that disrupt cellular processes could indirectly affect this thermotolerance. nih.gov For example, the heat shock protein 90 (Hsp90) is essential for fungal survival at elevated temperatures and for cell wall integrity. Compounds that interfere with cell wall or membrane function could potentially render fungi more susceptible to thermal stress. While not a direct measure of an effect on thermotolerance, the disruption of fundamental cellular structures by hydrazine derivatives suggests a possible avenue for impacting such virulence factors.

A promising area of research is the use of cyclohexylhydrazine derivatives in combination with existing antifungal drugs. This approach can enhance the efficacy of current treatments, potentially lower the required dosage, and reduce the risk of developing drug resistance. nih.gov The concept of synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key strategy in combating infectious diseases. nih.gov

For example, studies have shown that synthetic peptides can act synergistically with antifungal drugs like itraconazole (B105839) and nystatin. The peptides are thought to form pores in the fungal membrane, which facilitates the entry of the conventional antifungal drug, thereby enhancing its activity. Similarly, it is hypothesized that cyclohexylhydrazine derivatives that disrupt fungal cell membranes could exhibit synergistic effects when combined with azoles or other classes of antifungals that have intracellular targets. This approach could make resistant fungal strains susceptible to existing therapies once again.

Compound/Derivative TypeFungal Species/TargetObserved/Potential EffectReference
Thiazoles with cyclohexene (B86901) moietyCandida spp.Strong antifungal activity, in some cases higher than nystatin.
Citral-thiazolyl hydrazine derivativesPhytopathogenic fungiCaused malformation of mycelium and increased cell membrane permeability.
Hydrazine-based compoundsCandida albicansShowed fungicidal activity and were effective against drug-resistant clinical isolates. nih.gov
Cyclopropyl derivatives of quinazolin-4(3H)-oneMucor mucedoExhibited high antifungal activity against mold.

Exploration in Neurological Disorders and Cannabinoid Research

Information regarding the exploration of this compound and its derivatives in the context of neurological disorders and cannabinoid research is not available in the reviewed scientific literature.

Cannabinoid Receptor Ligand Development

The endocannabinoid system, which includes the CB1 and CB2 G-protein coupled receptors, is a key therapeutic target for a variety of pathological conditions. While CB1 receptor activation is associated with psychoactive effects, the CB2 receptor is primarily involved in inflammatory processes. Consequently, the development of selective CB2 receptor agonists is a major goal in medicinal chemistry to harness the therapeutic benefits without inducing psychoactivity.

In this context, this compound has been utilized as a precursor in the synthesis of chromenopyrazole-based cannabinoid ligands. nih.gov Researchers have explored structural modifications of the chromenopyrazole scaffold to enhance selectivity for the CB2 receptor. nih.gov The synthesis process involves the condensation of arylhydrazines, such as cyclohexylhydrazine, to form N1-regioisomers. nih.gov Specifically, this compound was used to prepare a compound designated as 14 within a broader study aimed at developing novel cannabinoid receptor ligands. nih.gov

Further structural development led to the synthesis of a series of related compounds. Through phenolic alkylation of the chromenopyrazole core, a library of 36 new compounds with diverse structural features was created and evaluated for their pharmacological properties. nih.gov This systematic approach allowed for the exploration of structure-activity relationships, with the goal of identifying potent and selective CB2 receptor ligands. One such derivative, a chromenoisoxazole bioisostere designated as 42 , demonstrated high affinity for both CB1 and CB2 receptors. ub.edu

CompoundPrecursorResulting ScaffoldReceptor Affinity
14 This compoundChromenopyrazoleCannabinoid Ligand
42 Not specifiedChromenoisoxazoleHigh affinity for CB1 and CB2
43 Not specifiedChromenopyrazole derivativeSelective CB2 agonist

Relevance to Neuroinflammatory Events

The selective activation of the CB2 receptor presents a promising therapeutic strategy for mitigating neuroinflammatory events characteristic of several neurological disorders. nih.govub.edu Conditions such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease are all associated with chronic inflammation in the central nervous system. ub.edu Cannabinoid-based therapies are already in use for managing symptoms of multiple sclerosis, like pain and spasticity. nih.govub.edu

Research has demonstrated the potential of cyclohexylhydrazine-derived cannabinoid ligands in models of neuroinflammation. One of the most promising applications for cannabinoids that selectively activate the CB2 receptor is the reduction of neuroinflammatory processes. nih.govub.edu A specific chromenopyrazole derivative, compound 43 , was tested for its in vivo efficacy in a Theiler's murine encephalomyelitis virus (TMEV) model, which mimics the neuroinflammatory conditions of multiple sclerosis. nih.gov

The study focused on the acute inflammatory phase of the TMEV-induced disease, which is marked by a significant neuroinflammatory response involving microglial cells. ub.edu Administration of compound 43 was found to significantly reduce microglial activation. ub.edu This is a critical finding, as microglia are key players in the inflammatory cascade within the central nervous system. The modulation of microglial responses to the TMEV infection through cannabinoid treatment has been shown to affect the development and progression of the disease. ub.edu This highlights the therapeutic potential of CB2 receptor ligands in managing neuroinflammation. ub.edu

Disease ModelCompound TestedKey Finding
Theiler's Murine Encephalomyelitis Virus (TMEV)43 Significantly reduced microglial activation

Future Research Directions and Translational Perspectives

Development of Novel Cyclohexylhydrazine (B1595531) Hydrochloride Derivatives with Enhanced Biological Activity and Selectivity

The core structure of cyclohexylhydrazine hydrochloride presents a scaffold ripe for chemical modification to enhance its biological efficacy and target selectivity. The synthesis of novel derivatives is a key area of future research, with the goal of developing compounds with improved therapeutic profiles.

Researchers are exploring the synthesis of aryl hydrazine (B178648) and hydrazide analogs, inspired by naturally occurring bioactive molecules. nih.gov For instance, studies on p-tolyl hydrazine, a breakdown product from the mushroom Agaricus bisporus, have shown significant in vitro anticancer activity, even greater than the established chemotherapeutic agent 5-fluorouracil. nih.gov This provides a strong rationale for creating new derivatives of cyclohexylhydrazine by introducing various substituents on the cyclohexyl ring or modifying the hydrazine moiety. The aim is to modulate the compound's lipophilicity, electronic properties, and steric hindrance to optimize its interaction with biological targets. nih.gov

Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govnih.gov By systematically altering the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for a desired effect. nih.gov This iterative process of design, synthesis, and testing allows for the rational development of more potent and selective compounds. nih.gov For example, the synthesis and evaluation of a series of phenyltriazolinone derivatives have demonstrated how modifications to a core structure can influence herbicidal activity. mdpi.com Similarly, research on pyrazole (B372694) derivatives has shown that altering substituents can lead to compounds with significant anti-inflammatory or anticancer properties. nih.gov These approaches can be directly applied to the cyclohexylhydrazine scaffold to explore a wide range of biological activities.

Investigation of this compound in New Catalytic Systems

Hydrazine and its derivatives are recognized for their utility as reducing agents in various chemical transformations. d-nb.inforesearchgate.netresearchgate.net A significant area of future research lies in exploring the application of this compound in novel catalytic systems. The catalytic transfer hydrogenation pathway, which uses hydrogen donor molecules as a source of hydrogen, is an area of particular interest due to its efficiency and sustainability. d-nb.inforesearchgate.net

Hydrazine derivatives are effective in the selective reduction of a wide range of functional groups, including nitro compounds, unsaturated carbon-carbon bonds, azides, and carbonyl compounds. d-nb.inforesearchgate.net The investigation of this compound as a hydrogen donor in these reactions could lead to the development of new, efficient, and selective catalytic processes. The nature of the cyclohexyl group may influence the solubility and reactivity of the hydrazine moiety, potentially offering advantages in specific solvent systems or with particular catalysts.

Future studies could focus on pairing this compound with a variety of metal-based catalysts, such as those containing palladium, rhodium, or iron, to optimize reaction conditions for specific transformations. d-nb.info The use of supported metal nanoparticles as catalysts could also be explored to enhance catalytic activity and facilitate catalyst recycling. d-nb.info Furthermore, the potential for this compound to participate in organocatalytic or photocatalytic systems presents an exciting avenue for developing metal-free and environmentally friendly reduction methodologies. researchgate.netorganic-chemistry.org

Advanced Mechanistic Elucidations of Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their rational design and application. Advanced mechanistic studies are therefore a key future research direction.

Identifying the specific biological targets of these compounds is a primary objective. biorxiv.org Substituted hydrazines have been shown to target a variety of enzymes, and their reactivity can be tuned by altering their chemical structure. biorxiv.org Techniques such as activity-based protein profiling (ABPP) can be employed to identify the protein targets of novel cyclohexylhydrazine derivatives within a complex biological sample. biorxiv.org

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating these interactions. nih.govnih.govmdpi.com Molecular docking can predict the preferred binding orientation of a ligand within the active site of a protein, providing insights into the key interactions that govern binding affinity. nih.govnih.gov MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, offering a more detailed picture of the binding event. mdpi.com These computational approaches, when combined with experimental data, can provide a comprehensive understanding of the structure-activity relationships and guide the design of more effective compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical research. arxiv.orgnih.govnih.govijettjournal.orgmednexus.orgnih.gov These powerful computational tools can be applied to accelerate the design and development of novel this compound derivatives.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.govnih.govresearchgate.net These models can then be used to screen virtual libraries of compounds and identify those with the highest probability of being active against a specific target. nih.govnih.gov This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening methods. biorxiv.org

Furthermore, generative AI models can be used to design entirely new molecules with desired properties. nih.govmdpi.com By learning the underlying patterns in existing chemical data, these models can generate novel chemical structures that are optimized for a specific biological activity or set of properties. nih.gov For example, machine learning models have been successfully used to predict the anticancer activity of colchicine (B1669291) derivatives and to generate new, potentially more potent, compounds. mdpi.com

Q & A

Q. What are the recommended synthetic routes for Cyclohexylhydrazine hydrochloride, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution or condensation reactions. For example, it can be prepared by reacting cyclohexylamine derivatives with hydrazine hydrate under acidic conditions (HCl) to form the hydrochloride salt . In a quinoline hydrazone synthesis, this compound reacts with aldehydes in ethanol under reflux, yielding 53.5% product after recrystallization . Key factors affecting yield include stoichiometric ratios (e.g., 1.15 equivalents of hydrazine), solvent polarity, and reaction duration.

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization typically involves:

  • Melting Point Analysis : The compound has a defined melting point range of 110–114°C, which serves as a preliminary purity check .
  • Spectroscopic Methods : NMR (¹H/¹³C) confirms the cyclohexyl group and hydrazine moiety. LC-MS (e.g., [M+H]+ ion analysis) verifies molecular weight (150.65 g/mol) .
  • Chromatography : HPLC with UV detection ensures absence of impurities, especially when used in biological studies .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

As a hydrochloride salt, it is highly soluble in polar solvents (e.g., water, ethanol, DMSO) but poorly soluble in nonpolar solvents like hexane . This solubility profile necessitates the use of polar solvents in reactions and biological assays. For example, DMSO is often employed in antimicrobial studies to maintain compound stability .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to its irritant properties (H314 hazard code) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in heterocyclic synthesis (e.g., triazoles or quinoxalines)?

  • Catalysis : Metal-free photocatalytic systems (e.g., HCl-mediated reactions under blue LED light) achieve moderate yields (45–70%) in quinoxaline C3-arylation .
  • Solvent Selection : Acetonitrile (MeCN) enhances reaction efficiency due to its polarity and inertness in radical pathways .
  • Stoichiometric Adjustments : Excess hydrazine (1.15 equiv) improves conversion rates in multi-step syntheses .

Q. What mechanisms underlie the biological activity of this compound derivatives (e.g., antimicrobial or anticancer)?

The cyclohexyl group enhances lipophilicity, enabling better membrane penetration. In hydrazone hybrids, the hydrazine moiety chelates metal ions critical for bacterial enzyme function, disrupting metabolic pathways . Structure-activity relationship (SAR) studies suggest that substituents on the cyclohexyl ring (e.g., methyl groups) modulate potency by altering steric hindrance .

Q. How do structural analogs (e.g., cyclopentyl or cyclopropyl hydrazine hydrochlorides) compare in reactivity and biological activity?

  • Reactivity : this compound (similarity index 0.70) exhibits lower steric hindrance than cyclopropane derivatives, favoring nucleophilic addition reactions .
  • Biological Activity : Cyclohexyl derivatives show superior antimicrobial activity compared to cyclopentyl analogs, likely due to optimal hydrophobic interactions with target proteins .

Q. What analytical methods resolve contradictions in reported yields or purity data for this compound?

  • Batch Analysis : Compare multiple synthesis batches via LC-MS to identify variability in byproducts (e.g., oxidation products) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and confirm decomposition points (e.g., 110–114°C melting range) to rule out impurities .
  • Cross-Validation : Use NMR and IR spectroscopy to reconcile discrepancies in structural assignments from older studies .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the hydrazine group .
  • Biological Assays : Include positive controls (e.g., standard antibiotics) and solvent controls (e.g., DMSO) to validate results .
  • Data Interpretation : Use computational tools (e.g., molecular docking) to rationalize SAR findings and guide derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylhydrazine hydrochloride
Reactant of Route 2
Cyclohexylhydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.